molecular formula C5H9NOS B1585871 2-Isothiocyanato-1-methoxy-propane CAS No. 362601-74-9

2-Isothiocyanato-1-methoxy-propane

Cat. No. B1585871
CAS RN: 362601-74-9
M. Wt: 131.2 g/mol
InChI Key: DJMXQOUSROJLDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .


Molecular Structure Analysis

The molecular formula of “2-Isothiocyanato-1-methoxy-propane” is C5H9NOS . Its average mass is 131.196 Da and its monoisotopic mass is 131.040482 Da .


Physical And Chemical Properties Analysis

“2-Isothiocyanato-1-methoxy-propane” has a storage temperature of 4 degrees Celsius . and is in liquid form .

Scientific Research Applications

Glucosinolate Hydrolysis Products and Biological Activities

Glucosinolates, including compounds structurally related to 2-Isothiocyanato-1-methoxy-propane, are of significant interest due to their hydrolysis products like isothiocyanates, which exhibit various biological activities. Methods for the isolation and purification of glucosinolate hydrolysis products have been developed, aiming at their potential use in organic synthesis and for exploring their biological activities. These methods have utilized solvent extraction from plant sources, indicating a broad application in natural product extraction and potential therapeutic uses (Vaughn & Berhow, 2004).

Organic Synthesis and Catalysis

In the realm of organic chemistry, the synthesis and transformation of compounds structurally related to 2-Isothiocyanato-1-methoxy-propane have been explored. Studies have shown the utility of these compounds in developing novel synthesis routes or in catalysis. For example, the synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants for the borate anion has been reported, illustrating the compound's role in synthesizing complex organic molecules (Tyman & Payne, 2006).

Environmental Applications

Compounds related to 2-Isothiocyanato-1-methoxy-propane have been studied for their potential in environmental remediation. For instance, the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system highlights the application of similar compounds in detoxifying environmental pollutants. This study indicates that enzymatic degradation can be an effective approach for the bioremediation of hydrophobic phenolic environmental pollutants, presenting a pathway towards mitigating the impact of endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).

Mechanism of Action

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Safety and Hazards

The safety information for “2-Isothiocyanato-1-methoxy-propane” includes pictograms GHS02, GHS05, GHS06 . The signal word is “Danger” and it has several hazard statements . It is toxic if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-isothiocyanato-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-5(3-7-2)6-4-8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXQOUSROJLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374851
Record name 2-Isothiocyanato-1-methoxy-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanato-1-methoxy-propane

CAS RN

362601-74-9
Record name 2-Isothiocyanato-1-methoxy-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isothiocyanato-1-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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